1-Isopropyl-3-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
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Overview
Description
“1-Isopropyl-3-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea” is a chemical compound. It contains a urea group attached to an isopropyl group and a phenyl group. The phenyl group is further substituted with a methoxy group and a tetramethyl-1,3,2-dioxaborolane group .
Synthesis Analysis
The synthesis of this compound could involve the reaction of the corresponding phenyl isocyanate with isopropylamine. The phenyl isocyanate could be synthesized from the corresponding phenol via a series of reactions involving methoxylation, borylation, and subsequent conversion to the isocyanate .
Molecular Structure Analysis
The molecular structure of this compound includes a urea group, an isopropyl group, a phenyl group, a methoxy group, and a tetramethyl-1,3,2-dioxaborolane group .
Chemical Reactions Analysis
This compound, due to the presence of the dioxaborolane group, could potentially participate in Suzuki-Miyaura cross-coupling reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, compounds with similar structures, such as 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, have a refractive index of 1.409, a boiling point of 73 °C at 15 mmHg, and a density of 0.912 g/mL at 25 °C .
Future Directions
Mechanism of Action
Mode of Action
Based on its chemical structure, it may interact with its targets through covalent bonding, hydrogen bonding, or van der waals forces .
Biochemical Pathways
Without specific target identification, it’s challenging to summarize the affected biochemical pathways. Given the presence of a boronic acid pinacol ester group in its structure, it might be involved in borylation reactions, which are key steps in various organic synthesis processes .
Pharmacokinetics
Its bioavailability, half-life, metabolism, and excretion patterns remain to be determined through experimental studies .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the reactivity of the boronic acid pinacol ester group might be affected by the pH of the environment .
Biochemical Analysis
Biochemical Properties
It is known that boronic acid compounds, which are structurally similar to our compound of interest, are often used in the organic synthesis of drugs . They are utilized in the asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .
Cellular Effects
It is plausible that this compound could interact with various cellular processes due to the presence of the boronate ester group .
Molecular Mechanism
It is known that boronic acid compounds can act as enzyme inhibitors or specific ligand drugs . They can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines .
Properties
IUPAC Name |
1-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-propan-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BN2O4/c1-11(2)19-15(21)20-13-9-8-12(10-14(13)22-7)18-23-16(3,4)17(5,6)24-18/h8-11H,1-7H3,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQZOYUOPOGLQIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)NC(C)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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